molecular formula C13H17N3OS B11098608 N-butyl-2-(methylsulfanyl)-1H-benzimidazole-1-carboxamide

N-butyl-2-(methylsulfanyl)-1H-benzimidazole-1-carboxamide

Cat. No.: B11098608
M. Wt: 263.36 g/mol
InChI Key: VXAJEBFJLKEQIG-UHFFFAOYSA-N
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Description

N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE typically involves the reaction of substituted benzodiazoles with butylamine and methylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Substituted benzodiazole, butylamine, and methylsulfanyl reagent.

    Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).

    Procedure: The substituted benzodiazole is reacted with butylamine and methylsulfanyl reagent under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-2-CYANOACRYLATE: Known for its use in medical adhesives and embolization procedures.

    BENZENESULFONAMIDE, N-BUTYL-: Used as a plasticizer in the production of polymers.

Uniqueness

N-BUTYL-2-(METHYLSULFANYL)-1H-13-BENZODIAZOLE-1-CARBOXAMIDE is unique due to its combination of a benzodiazole core with butyl and methylsulfanyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-butyl-2-methylsulfanylbenzimidazole-1-carboxamide

InChI

InChI=1S/C13H17N3OS/c1-3-4-9-14-12(17)16-11-8-6-5-7-10(11)15-13(16)18-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)

InChI Key

VXAJEBFJLKEQIG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1SC

Origin of Product

United States

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